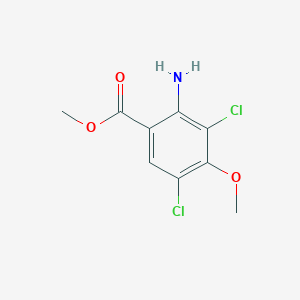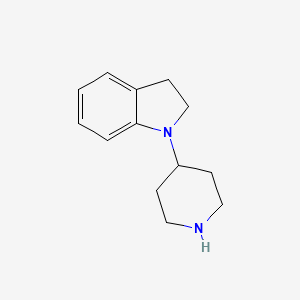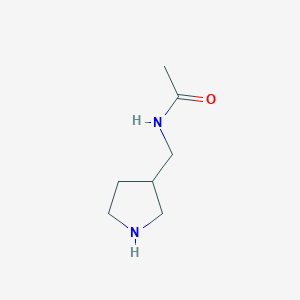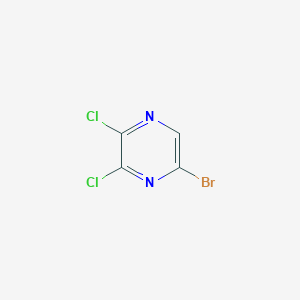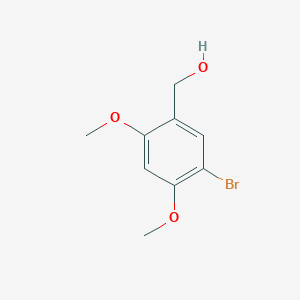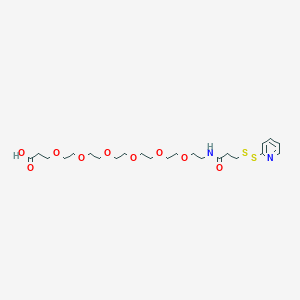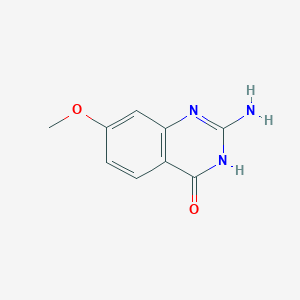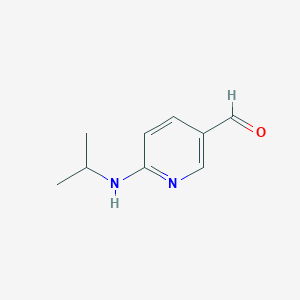
Amino-PEG10-acid
Vue d'ensemble
Description
Amino-PEG10-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group and a carboxylic acid group at opposite ends of a polyethylene glycol chain consisting of ten ethylene glycol units. This compound is widely used in various scientific and industrial applications due to its unique properties, such as high water solubility, biocompatibility, and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG10-acid typically involves the following steps:
Polymerization of Ethylene Glycol: The process begins with the polymerization of ethylene glycol to form a polyethylene glycol chain with a defined length of ten ethylene glycol units.
Functionalization: The terminal hydroxyl groups of the polyethylene glycol chain are then functionalized. One end is converted to an amino group through a reaction with ammonia or an amine, while the other end is converted to a carboxylic acid group through oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale polymerization reactors and advanced purification techniques to ensure high purity and consistency. The process involves strict control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG10-acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitro-PEG10-acid or nitroso-PEG10-acid.
Reduction: Hydroxy-PEG10-alcohol.
Substitution: Amide-PEG10 derivatives.
Applications De Recherche Scientifique
Amino-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of various industrial products, such as coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of Amino-PEG10-acid involves its ability to modify the physical and chemical properties of molecules to which it is attached. The amino and carboxylic acid groups allow for covalent bonding with other molecules, facilitating the formation of stable conjugates. This modification can enhance the solubility, stability, and bioavailability of the target molecules. The polyethylene glycol chain provides flexibility and reduces steric hindrance, allowing for efficient interaction with biological targets.
Comparaison Avec Des Composés Similaires
Amino-PEG10-acid can be compared with other similar compounds, such as:
Amino-PEG5-acid: This compound has a shorter polyethylene glycol chain, resulting in different solubility and flexibility properties.
Amino-PEG20-acid: This compound has a longer polyethylene glycol chain, providing greater flexibility but potentially increasing steric hindrance.
Carboxy-PEG10-acid: This compound lacks the amino group, which limits its ability to form certain types of conjugates.
This compound is unique due to its balanced chain length, which provides an optimal combination of solubility, flexibility, and reactivity, making it suitable for a wide range of applications.
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUSQJNNODUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


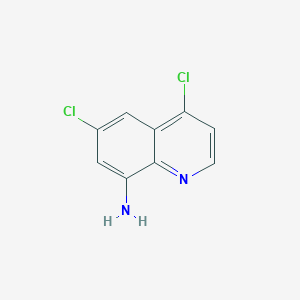
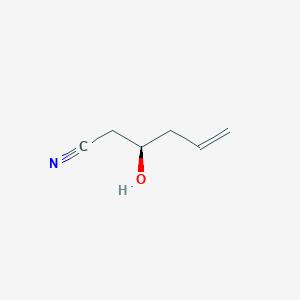
![Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B3247339.png)


